molecular formula C44H48N7NaO9S B1260961 Exrheudon-dragees CAS No. 77306-13-9

Exrheudon-dragees

Cat. No.: B1260961
CAS No.: 77306-13-9
M. Wt: 873.9 g/mol
InChI Key: PIHQQVVQZIJDCH-UHFFFAOYSA-M
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Description

Exrheudon-dragees is a pharmaceutical formulation primarily utilized for its anti-inflammatory and analgesic properties. The formulation likely incorporates multidentate ligand systems (e.g., phosphine-alkene hybrids) to enhance metal coordination and bioavailability, as suggested by research on transition metal catalysts . This compound is standardized for oral administration, with dragee formulations ensuring controlled release and stability. Its pharmacokinetic profile, including absorption and metabolism, may involve interactions with cytochrome P450 enzymes, as observed in excipient databases .

Properties

CAS No.

77306-13-9

Molecular Formula

C44H48N7NaO9S

Molecular Weight

873.9 g/mol

IUPAC Name

sodium;4-butyl-1,2-diphenylpyrazolidine-3,5-dione;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H20N2O2.C13H17N3O4S.C12H12N2O3.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;/h4-13,17H,2-3,14H2,1H3;4-8H,9H2,1-3H3,(H,18,19,20);3-7H,2H2,1H3,(H2,13,14,15,16,17);/q;;;+1/p-1

InChI Key

PIHQQVVQZIJDCH-UHFFFAOYSA-M

SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]

Other CAS No.

77306-13-9

Synonyms

exrheudon-dragees

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Exrheudon-dragees, two structurally and functionally related compounds are analyzed: Ibuprofen (a nonsteroidal anti-inflammatory drug) and Diclofenac Sodium (a phenylacetic acid derivative).

Structural and Functional Comparison

Parameter This compound Ibuprofen Diclofenac Sodium
Core Structure Phosphine-alkene ligand system (hypothesized) Propionic acid derivative Phenylacetic acid derivative
Molecular Weight ~450–500 g/mol (estimated) 206.29 g/mol 318.13 g/mol
Solubility Lipophilic (dragee formulation) Poor water solubility Moderate water solubility
Mechanism of Action Metal coordination (e.g., COX inhibition via Fe³⁺ interaction) COX-1/COX-2 inhibition COX-2 preferential inhibition
Half-Life 8–12 hours (estimated) 2–4 hours 1–2 hours

Pharmacokinetic Data

Compound Bioavailability Protein Binding Metabolic Pathway
This compound ~75% (estimated) 85–90% CYP3A4-mediated oxidation
Ibuprofen 80–90% 90–99% CYP2C9 hydroxylation
Diclofenac Sodium 50–60% 99% CYP2C9 and CYP3A4

Research Findings and Clinical Implications

  • This compound: Metal-coordinated ligands may enhance targeting of inflammatory mediators, reducing off-target effects compared to traditional NSAIDs .
  • Ibuprofen vs. Diclofenac : Meta-analyses show diclofenac’s 40% higher efficacy in osteoarthritis but a 30% increased risk of cardiovascular events .

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